5-Fluoro-2-methylphenylacetonitrile
Overview
Description
5-Fluoro-2-methylphenylacetonitrile is an organic compound with the molecular formula C9H8FN and a molecular weight of 149.16 g/mol . It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylphenylacetonitrile typically involves the reaction of 5-fluoro-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methylphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium amide or thiourea in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: 5-Fluoro-2-methylbenzoic acid.
Reduction: 5-Fluoro-2-methylphenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methylphenylacetonitrile is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylphenylacetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards its molecular targets, thereby influencing the biological activity and efficacy of the compound.
Comparison with Similar Compounds
2-Methylphenylacetonitrile: Lacks the fluorine substitution, resulting in different chemical reactivity and biological activity.
5-Fluorophenylacetonitrile: Lacks the methyl group, which affects its steric properties and interactions with molecular targets.
2-Fluoro-5-methylphenylacetonitrile: A positional isomer with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness: 5-Fluoro-2-methylphenylacetonitrile is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYCHCYSJJZVQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379135 | |
Record name | 5-Fluoro-2-methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80141-97-5 | |
Record name | 5-Fluoro-2-methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80141-97-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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